Ortho-Fluoro Electronic Effect on LogP and PSA
The 6-fluoro-1H-indole-7-carboxylic acid isomer exhibits a predicted LogP of 1.7 and a topological polar surface area (PSA) of 53.1 Ų, as computed from its SMILES structure [1]. In comparison, the 5-fluoro-1H-indole-7-carboxylic acid regioisomer (CAS 875305-87-6) possesses an identical molecular formula (C₉H₆FNO₂, MW 179.15) and identical PSA, but the ortho relationship between the C6-fluorine and the C7-carboxylic acid in the target compound creates a unique intramolecular hydrogen-bonding environment and altered electron density at the carboxyl carbon, which can affect acylation reactivity . The non-fluorinated parent compound, 1H-indole-7-carboxylic acid, lacks the electron-withdrawing effect entirely, resulting in a higher predicted pKa for the carboxylic acid proton and reduced oxidative metabolic stability compared to any fluorinated analog [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.7; PSA = 53.1 Ų (6-fluoro-1H-indole-7-carboxylic acid) |
| Comparator Or Baseline | LogP ~1.5–2.0 range for mono-fluorinated indole-7-carboxylic acid regioisomers; PSA = 53.09 Ų for all C9H6FNO2 indole-7-carboxylic acid isomers (identical values due to same atom connectivity); 1H-indole-7-carboxylic acid (non-fluorinated): LogP ~1.3, no fluorine electronic effect |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 versus non-fluorinated parent; fluorine at C6 ortho to COOH creates unique intramolecular H-bond acceptor/donor geometry not present in 4-fluoro or 5-fluoro analogs |
| Conditions | Computed properties using fragment-based prediction algorithms; LogP from octanol/water partition coefficient estimation |
Why This Matters
The ortho-fluoro effect on the carboxylic acid modulates acylation reactivity and may influence amide coupling efficiency in library synthesis, making this specific regioisomer preferable when C7-carboxamide derivatives with C6-fluoro substitution are required for SAR exploration.
- [1] Molaid. 6-Fluoro-1H-indole-7-carboxylic acid – Computed Properties. https://www.molaid.com/MS_148453 (accessed 2026). View Source
- [2] Schlosser, M.; Ginanneschi, A.; Leroux, F. In Search of Simplicity and Flexibility: A Rational Access to Twelve Fluoroindolecarboxylic Acids. European Journal of Organic Chemistry 2006, 2006 (13), 2956–2969. View Source
